molecular formula C15H15N3OS B5310875 4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide

4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide

Cat. No.: B5310875
M. Wt: 285.4 g/mol
InChI Key: OYBXNVIFXGVEFY-UHFFFAOYSA-N
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Description

4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives It is characterized by the presence of an indazole ring fused to a thiophene ring, with various substituents including an ethyl group and a carboxamide group

Properties

IUPAC Name

4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-12-9(2)20-8-13(12)15(19)17-11-4-5-14-10(6-11)7-16-18-14/h4-8H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXNVIFXGVEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and ortho-substituted nitrobenzenes under acidic or basic conditions.

    Thiophene Ring Formation: The thiophene ring can be constructed using methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling of Indazole and Thiophene Rings: The indazole and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.

    Introduction of Substituents: The ethyl and carboxamide groups can be introduced through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the indazole or thiophene rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophiles like alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(1H-indazol-5-yl)benzamide: Shares the indazole core but differs in the substituent groups and ring structure.

    5-methylthiophene-2-carboxamide: Contains the thiophene ring but lacks the indazole moiety.

    N-(1H-indazol-5-yl)-2-thiophenecarboxamide: Similar structure but with different substituents.

Uniqueness

4-ethyl-N-(1H-indazol-5-yl)-5-methylthiophene-3-carboxamide is unique due to its specific combination of indazole and thiophene rings, along with the ethyl and carboxamide substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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